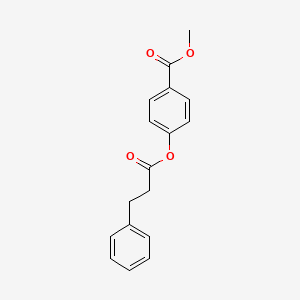

Methyl 4-(3-phenylpropanoyloxy)benzoate

Description

Methyl 4-(3-phenylpropanoyloxy)benzoate is a benzoate ester derivative characterized by a 4-substituted aromatic ring. The compound features a methyl ester group at the carboxyl position and a 3-phenylpropanoyloxy substituent at the para position of the benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the phenylpropanoyloxy chain and ester functionality, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 4-(3-phenylpropanoyloxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-17(19)14-8-10-15(11-9-14)21-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVUJNJSSOEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-phenylpropanoyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-phenylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(3-phenylpropanoyloxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-(3-phenylpropanoyloxy)benzoic acid.

Reduction: Methyl 4-(3-phenylpropanoyloxy)benzyl alcohol.

Substitution: Nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

Chemistry: Methyl 4-(3-phenylpropanoyloxy)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It can also be used as a model compound to investigate the metabolism of ester-containing drugs.

Medicine: this compound has potential applications in drug development. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a useful prodrug candidate.

Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. It can also be employed as a plasticizer or a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Methyl 4-(3-phenylpropanoyloxy)benzoate involves its hydrolysis to release 4-hydroxybenzoic acid and 3-phenylpropanoic acid. These metabolites can then interact with various molecular targets in the body. For example, 4-hydroxybenzoic acid is known to inhibit certain enzymes involved in the biosynthesis of coenzyme Q10, while 3-phenylpropanoic acid can modulate the activity of neurotransmitter receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound Name | Key Structural Differences | Biological/Chemical Impact | References |

|---|---|---|---|

| Methyl 4-aminobenzoate | Lacks 3-phenylpropanoyloxy group | Reduced enzyme inhibition; limited bioactivity | |

| Methyl 4-(2-bromoacetyl)benzoate | Bromoacetyl group instead of phenylpropanoyloxy | Higher electrophilicity; enhanced antimicrobial activity | |

| Methyl 4-(3-hydroxypropyl)benzoate | Hydroxypropyl chain instead of phenylpropanoyloxy | Increased hydrophilicity; altered solubility | |

| Methyl 4-[(3-chloropropanoyl)amino]benzoate | Chloropropanoyl amino group at position 4 | Improved enzyme inhibition; moderate cytotoxicity |

Key Observations :

Halogen Substitution: Bromine or chlorine substituents (e.g., in methyl 4-(2-bromoacetyl)benzoate) increase reactivity due to higher electronegativity, but may reduce metabolic stability compared to the phenylpropanoyloxy group .

Chain Length and Polarity : Hydroxypropyl or hydroxybutyl chains (e.g., methyl 4-(3-hydroxypropyl)benzoate) improve aqueous solubility but reduce lipophilicity, limiting membrane permeability in biological systems .

Physicochemical Properties

- Solubility: The phenylpropanoyloxy group increases logP values compared to hydroxyalkyl analogs, suggesting better membrane permeability but lower aqueous solubility .

- Thermal Stability: Esters with aromatic substituents (e.g., this compound) typically exhibit higher melting points than aliphatic-chain derivatives due to crystalline packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.